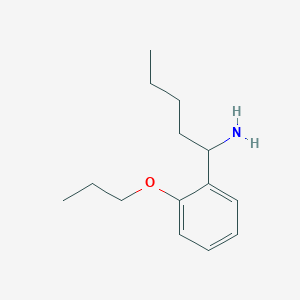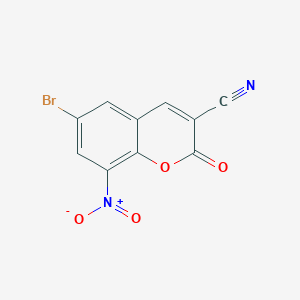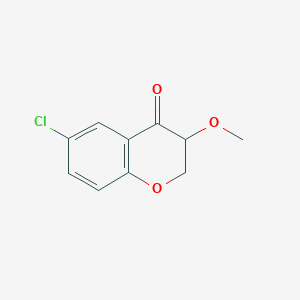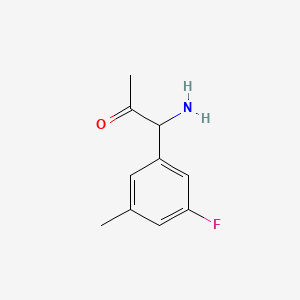
3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is a chemical compound characterized by the presence of bromine, trifluoromethyl groups, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene typically involves the use of brominated and trifluoromethylated precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the formation of various substituted thiophenes.
Aplicaciones Científicas De Investigación
3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 4-Bromo-3-(trifluoromethyl)aniline
- N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide
Uniqueness
3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is unique due to the combination of bromine, trifluoromethyl groups, and a thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C18H9BrF6S |
|---|---|
Peso molecular |
451.2 g/mol |
Nombre IUPAC |
3-bromo-2,5-bis[4-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C18H9BrF6S/c19-14-9-15(10-1-5-12(6-2-10)17(20,21)22)26-16(14)11-3-7-13(8-4-11)18(23,24)25/h1-9H |
Clave InChI |
BSHBZWYZLLJYHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)C(F)(F)F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)


![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13051568.png)




![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)
![7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13051625.png)

![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13051630.png)

